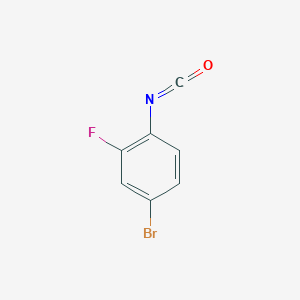

4-Bromo-2-fluorophenyl isocyanate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-fluoro-1-isocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFNO/c8-5-1-2-7(10-4-11)6(9)3-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXTYHGYKFYTBGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20369863 | |

| Record name | 4-Bromo-2-fluorophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88112-75-8 | |

| Record name | 4-Bromo-2-fluorophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2-fluorophenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-2-fluorophenyl isocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-fluorophenyl isocyanate is a halogenated aromatic isocyanate that serves as a crucial building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and agrochemicals.[1] Its unique molecular structure, featuring a bromine atom, a fluorine atom, and a highly reactive isocyanate group on a phenyl ring, imparts specific reactivity and properties that are of significant interest to medicinal chemists and material scientists. This guide provides a comprehensive overview of the chemical properties, reactivity, and handling of this compound, offering insights for its effective application in research and development.

Core Chemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its use in synthetic chemistry. These properties dictate the reaction conditions, purification methods, and storage requirements.

| Property | Value | Source |

| Molecular Formula | C₇H₃BrFNO | [2][3] |

| Molecular Weight | 216.01 g/mol | [2] |

| CAS Number | 88112-75-8 | [1] |

| Appearance | Clear, colorless liquid/solid (depending on temperature) | [2] |

| Boiling Point | 56 °C at 0.1 mm Hg | [1] |

| Density | 1.664 g/mL at 25 °C | [1] |

| Refractive Index | 1.567 (20/D) | [1] |

| SMILES | C1=CC(=C(C=C1Br)F)N=C=O | [3] |

| InChI | InChI=1S/C7H3BrFNO/c8-5-1-2-7(10-4-11)6(9)3-5/h1-3H | [3] |

Reactivity and Synthetic Utility

The synthetic utility of this compound is primarily dictated by the high reactivity of the isocyanate (-N=C=O) functional group. This group is a potent electrophile, readily undergoing nucleophilic attack at the central carbon atom.[4]

Nucleophilic Addition Reactions

The isocyanate group reacts with a wide range of nucleophiles, including alcohols, amines, and thiols, to form carbamates, ureas, and thiocarbamates, respectively.[4][5] This reactivity is the cornerstone of its application in the synthesis of complex organic molecules. The presence of electron-withdrawing fluorine and bromine atoms on the aromatic ring enhances the electrophilicity of the isocyanate carbon, making it more susceptible to nucleophilic attack compared to non-halogenated phenyl isocyanates.[4]

General Reaction Scheme with Nucleophiles:

Caption: Nucleophilic addition to this compound.

The general mechanism involves the attack of the nucleophile on the electrophilic carbon of the isocyanate, followed by proton transfer to the nitrogen atom.[4] The rate and outcome of these reactions can be influenced by catalysts, with base catalysis often employed to enhance the reaction rate, particularly with less nucleophilic species.[6]

Experimental Protocol: Synthesis of a Carbamate Derivative

This protocol outlines a general procedure for the reaction of this compound with an alcohol to form a carbamate.

Materials:

-

This compound

-

Anhydrous alcohol (e.g., ethanol)

-

Anhydrous aprotic solvent (e.g., tetrahydrofuran, THF)

-

Inert gas (e.g., nitrogen or argon)

-

Magnetic stirrer and stir bar

-

Round-bottom flask and condenser

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in the anhydrous aprotic solvent.

-

To this stirring solution, add the anhydrous alcohol (1.0-1.2 equivalents) dropwise at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or another suitable analytical technique. The reaction is typically exothermic.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Purify the resulting carbamate product by recrystallization or column chromatography.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Isocyanates are highly reactive towards water, which leads to the formation of an unstable carbamic acid that decarboxylates to form an amine. This amine can then react with another isocyanate molecule to form a urea byproduct. Therefore, stringent anhydrous conditions are crucial for obtaining the desired carbamate in high yield.

-

Inert Atmosphere: Prevents side reactions with atmospheric moisture.

-

Dropwise Addition: Controls the exothermic nature of the reaction and prevents the formation of byproducts.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.[2]

Hazards:

-

Harmful if swallowed, in contact with skin, or if inhaled. [2]

-

Causes skin and serious eye irritation. [2]

-

May cause respiratory irritation. [2]

-

Moisture sensitive. [7]

Personal Protective Equipment (PPE):

-

Wear protective gloves, clothing, eye, and face protection.[2]

-

Use in a well-ventilated area or with respiratory protection.[2]

First Aid Measures:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical aid.[2]

-

Skin: Wash with plenty of soap and water. Seek medical aid.[2]

-

Ingestion: Wash mouth out with water and seek medical aid.[2]

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[2]

Storage:

-

Store in a dry, cool, and well-ventilated place.[2]

-

Keep the container tightly closed when not in use.[2]

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its distinct reactivity, stemming from the electrophilic isocyanate group and the electronic effects of the halogen substituents, allows for the construction of a diverse range of molecular architectures. A comprehensive understanding of its chemical properties, coupled with strict adherence to safety protocols, is paramount for its successful and safe utilization in the laboratory. The insights provided in this guide are intended to support researchers and scientists in harnessing the full synthetic potential of this important chemical intermediate.

References

Sources

- 1. This compound | 88112-75-8 [chemicalbook.com]

- 2. georganics.sk [georganics.sk]

- 3. PubChemLite - this compound (C7H3BrFNO) [pubchemlite.lcsb.uni.lu]

- 4. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Three fundamental mechanisms of base-catalysed reactions of isocyanates with hydrogen-acidic compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

4-Bromo-2-fluorophenyl isocyanate CAS number 88112-75-8

An In-depth Technical Guide to 4-Bromo-2-fluorophenyl isocyanate (CAS 88112-75-8)

Introduction

This compound is a halogenated aromatic isocyanate that serves as a highly valuable and reactive intermediate in synthetic organic chemistry.[1] Its utility is primarily derived from the potent electrophilicity of the isocyanate functional group, which readily engages with a wide array of nucleophiles. The presence of both bromo and fluoro substituents on the phenyl ring further modulates its reactivity and provides strategic handles for subsequent chemical transformations. This guide provides an in-depth analysis of its chemical properties, reactivity, applications—particularly in the context of drug discovery—and critical safety protocols for its handling and storage, aimed at researchers and drug development professionals.

Physicochemical Properties and Molecular Structure

A precise understanding of the physical and chemical properties of this compound is fundamental for its effective use in a laboratory setting. These properties dictate appropriate reaction conditions, purification methods, and storage requirements.

Key Identifiers and Properties

The essential identifiers and experimentally determined physical constants are summarized below for quick reference.

| Property | Value |

| CAS Number | 88112-75-8 |

| Molecular Formula | C₇H₃BrFNO[2] |

| Molecular Weight | 216.01 g/mol [2] |

| IUPAC Name | 4-bromo-2-fluoro-1-isocyanatobenzene[2] |

| Boiling Point | 56 °C at 0.1 mm Hg[1] |

| Density | 1.664 g/mL at 25 °C[1] |

| Refractive Index (n²⁰/D) | 1.567[1] |

| Appearance | White to light yellow or light orange solid/liquid[3] |

Molecular Structure

The structure features a benzene ring substituted with an isocyanate group (-N=C=O), a bromine atom at the para-position (C4), and a fluorine atom at the ortho-position (C2) relative to the isocyanate.

Caption: Structure of this compound.

Synthesis and Reactivity Profile

The synthetic utility of this compound is rooted in the predictable and efficient reactivity of the isocyanate group.

General Synthesis Routes

While specific manufacturing processes for this compound are proprietary, isocyanates are generally synthesized via several established methods. Modern, phosgene-free routes are increasingly favored due to safety and environmental concerns.[4] These often involve the thermal decomposition of carbamates or rearrangements of acyl azides, such as the Curtius rearrangement.[4][5]

Caption: General workflow for a phosgene-free isocyanate synthesis.

Core Reactivity: The Isocyanate Group

The isocyanate functional group (-N=C=O) is a potent electrophile. The central carbon atom is highly susceptible to nucleophilic attack due to the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. The bromo and fluoro substituents on the phenyl ring further enhance this electrophilicity through their inductive electron-withdrawing properties. This heightened reactivity makes it an excellent partner for a wide range of nucleophiles.

Key Reactions and Mechanisms

A. Reaction with Amines to Form Ureas: The reaction between an isocyanate and a primary or secondary amine is a rapid and high-yielding method for forming substituted ureas.[6] This reaction is fundamental to its application in medicinal chemistry, as the urea linkage is a common and stable functional group in bioactive molecules.

Caption: Mechanism of urea formation.

B. Reaction with Alcohols to Form Carbamates: Similarly, alcohols react with isocyanates to produce carbamate (urethane) linkages.[7] While often requiring catalysis or elevated temperatures, this reaction is crucial for the synthesis of polyurethanes and various small-molecule therapeutics where the carbamate group serves as a stable bioisostere of amide or ester bonds.

Caption: Mechanism of carbamate formation.

C. Reaction with Water (Moisture Sensitivity): Isocyanates are highly sensitive to moisture.[8] The reaction with water initially forms an unstable carbamic acid, which rapidly decomposes to yield the corresponding primary amine and carbon dioxide gas. This is a critical consideration for storage, as the CO₂ evolution can cause dangerous pressure buildup in sealed containers.[9][10] Furthermore, the newly formed amine can react with a second molecule of isocyanate, leading to the formation of a symmetrical diaryl urea as an impurity.

Applications in Drug Discovery and Development

The predictable reactivity and substituted aromatic structure make this compound a valuable building block for synthesizing complex molecules, particularly in the field of medicinal chemistry.

Synthesis of Kinase Inhibitors

Protein kinases are a major class of drug targets, especially in oncology.[11] Many potent kinase inhibitors feature a substituted urea or carbamate hinge-binding motif. This compound is an ideal reagent for introducing the 4-bromo-2-fluorophenylurea moiety into a molecule. This specific substitution pattern can be crucial for achieving desired binding affinity, selectivity, and pharmacokinetic properties. The bromine atom can serve as a vector for further chemical modification via cross-coupling reactions, while the fluorine atom can enhance metabolic stability and binding interactions.

Caption: Role as a building block in drug synthesis.

Safety, Handling, and Storage

Isocyanates as a class are hazardous materials that demand strict adherence to safety protocols. Their primary risks include respiratory sensitization, irritation, and toxicity upon inhalation.[9][12]

Hazard Profile

| Hazard Type | Description | GHS Classification |

| Inhalation | Harmful if inhaled. May cause respiratory irritation and allergic asthma-like symptoms or breathing difficulties. Chronic exposure can lead to permanent lung damage.[12][13] | Acute Tox. 4, STOT SE 3, Resp. Sens. 1[14] |

| Skin Contact | Harmful in contact with skin. Causes skin irritation and may cause an allergic skin reaction.[12][13] | Acute Tox. 4, Skin Irrit. 2, Skin Sens. 1[14] |

| Eye Contact | Causes serious eye irritation.[12] | Eye Irrit. 2[14] |

| Ingestion | Harmful if swallowed.[12] | Acute Tox. 4 |

| Reactivity | Reacts readily with water and other nucleophiles. Reaction with water produces CO₂, which can pressurize sealed containers.[9][10] | N/A |

Recommended Handling and Storage Protocols

A. Personal Protective Equipment (PPE):

-

Respiratory Protection: Use in a well-ventilated fume hood. For higher concentrations or in case of spills, a self-contained breathing apparatus or an appropriate respirator is mandatory.[12]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile, butyl rubber).

-

Eye Protection: Chemical safety glasses or goggles are required.[12]

-

Skin Protection: A lab coat and other protective clothing should be worn to prevent skin exposure.[12]

B. Storage:

-

Moisture Exclusion: This is the most critical storage requirement. The compound must be stored in a tightly sealed container under an inert, dry atmosphere (e.g., nitrogen or argon).[8][10][15] Desiccant dryers can be used on vents for larger containers.[16]

-

Temperature: Store in a cool, dry, and well-ventilated place.[12] Some isocyanates may require refrigeration to prevent degradation or dimerization.[13][17]

-

Incompatibilities: Keep away from water, alcohols, amines, strong bases, and strong acids.[18]

C. Spill and Disposal:

-

In case of a spill, evacuate the area and ensure adequate ventilation.[13]

-

Absorb the spill with an inert material (e.g., vermiculite, dry sand) and place it in a suitable container for disposal.

-

Do not use water for cleanup.

-

Disposal must be carried out in accordance with federal, state, and local regulations for hazardous waste.[12]

Conclusion

This compound is a versatile and powerful chemical intermediate with significant applications in the synthesis of complex organic molecules, most notably in the development of novel therapeutics like kinase inhibitors. Its utility is defined by the electrophilic nature of the isocyanate group, modulated by the electronic effects of its halogen substituents. However, its high reactivity, particularly its moisture sensitivity and toxicity, necessitates rigorous adherence to safety and handling protocols. A thorough understanding of its chemical behavior and hazards is paramount for its successful and safe application in research and development.

References

- ResearchGate. (n.d.). Proposed mechanism in the scope of isocyanates leading to urea formation. Retrieved from a URL provided by the grounding tool.

- Patsnap Eureka. (2025, July 10). How to Enhance Isocyanate Storage and Handling Safety? Retrieved from a URL provided by the grounding tool.

- Wikipedia. (n.d.). Carbamate. Retrieved from a URL provided by the grounding tool.

- ChemicalBook. (2025, January 27). This compound | 88112-75-8. Retrieved from a URL provided by the grounding tool.

- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates. RSC Publishing. Retrieved from a URL provided by the grounding tool.

- RSC Publishing. (n.d.). Isocyanate intermediates in Elcb mechanism of carbamate hydrolysis. Retrieved from a URL provided by the grounding tool.

- Common Organic Chemistry. (n.d.). Urea Formation Mechanism - Isocyanates. Retrieved from a URL provided by the grounding tool.

- Georganics. (2011, January 24). This compound | 88112-75-8. Retrieved from a URL provided by the grounding tool.

- Safe Work Australia. (n.d.). GUIDE TO HANDLING ISOCYANATES. Retrieved from a URL provided by the grounding tool.

- National Institutes of Health. (2024, December 12). Isocyanate-based multicomponent reactions. PMC. Retrieved from a URL provided by the grounding tool.

- IChemE. (n.d.). Safety aspects of handling isocyanates in urethane foam production. Retrieved from a URL provided by the grounding tool.

- Georganics. (n.d.). This compound - High purity | EN. Retrieved from a URL provided by the grounding tool.

- Matrix Fine Chemicals. (n.d.). Molecules PDF. Retrieved from a URL provided by the grounding tool.

- RSC Advances. (2024, December 12). Isocyanate-based multicomponent reactions. RSC Publishing. DOI:10.1039/D4RA04152F. Retrieved from a URL provided by the grounding tool.

- LookChem. (n.d.). This compound CAS NO.88112-75-8. Retrieved from a URL provided by the grounding tool.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Bromophenyl isocyanate. Retrieved from a URL provided by the grounding tool.

- ACS Omega. (n.d.). How To Get Isocyanate? ACS Publications - American Chemical Society. Retrieved from a URL provided by the grounding tool.

- Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET. Retrieved from a URL provided by the grounding tool.

- Common Conditions. (n.d.). Urea Formation. Retrieved from a URL provided by the grounding tool.

- ResinLab. (2021, March 16). Moisture Contamination of Polyurethanes. Retrieved from a URL provided by the grounding tool.

- Thermo Fisher Scientific. (2025, October 24). SAFETY DATA SHEET. Retrieved from a URL provided by the grounding tool.

- AK Scientific, Inc. (n.d.). 4-Fluorophenyl isocyanate. Retrieved from a URL provided by the grounding tool.

- PubMed Central. (2021, May 14). Ureido Functionalization through Amine-Urea Transamidation under Mild Reaction Conditions. Retrieved from a URL provided by the grounding tool.

- YouTube. (2014, February 28). Keeping Moisture out of the Isocyanate. Retrieved from a URL provided by the grounding tool.

- Science.gov. (n.d.). Selective Nucleophilic Fluoroalkylations Facilitated by Removable Activation Groups. Retrieved from a URL provided by the grounding tool.

- PubChem. (n.d.). 4-Bromophenyl isocyanate | C7H4BrNO | CID 75609. Retrieved from a URL provided by the grounding tool.

- Sigma-Aldrich. (n.d.). 4-Bromophenyl isocyanate 99 2493-02-9. Retrieved from a URL provided by the grounding tool.

- PubMed Central. (n.d.). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. Retrieved from a URL provided by the grounding tool.

- Science.gov. (n.d.). nucleophilic fluorination reactions: Topics. Retrieved from a URL provided by the grounding tool.

- National Institutes of Health. (2020, March 9). Nucleophilic Isocyanation. PMC. Retrieved from a URL provided by the grounding tool.

- MDPI. (n.d.). Special Issue : Protein Kinase Inhibitors: Synthesis and Applications. Retrieved from a URL provided by the grounding tool.

- Google Patents. (n.d.). US3444231A - Process for the preparation of isocyanates and isothiocyanates. Retrieved from a URL provided by the grounding tool.

- Frontiers. (n.d.). Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update. Retrieved from a URL provided by the grounding tool.

- Bentham Science. (n.d.). PIM Kinase Inhibitors as Novel Promising Therapeutic Scaffolds in Cancer Therapy. Retrieved from a URL provided by the grounding tool.

- Organic Chemistry Portal. (n.d.). Isocyanate synthesis by substitution. Retrieved from a URL provided by the grounding tool.

- ResearchGate. (2025, August 5). Reactivity of isocyanates with urethanes: Conditions for allophanate formation | Request PDF. Retrieved from a URL provided by the grounding tool.

- MDPI. (n.d.). Urethane Synthesis in the Presence of Organic Acid Catalysts—A Computational Study. Retrieved from a URL provided by the grounding tool.

- Chemcasts. (n.d.). 4-Bromo-2-methylphenyl isocyanate (CAS 1591-98-6) Properties | Density, Cp, Viscosity. Retrieved from a URL provided by the grounding tool.

- PubMed Central. (n.d.). Discovery, X-ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site. Retrieved from a URL provided by the grounding tool.

- PubMed Central. (2020, November 12). Compounds from Natural Sources as Protein Kinase Inhibitors. Retrieved from a URL provided by the grounding tool.

- MDPI. (n.d.). Boron Chemistry for Medical Applications. Retrieved from a URL provided by the grounding tool.

- Drug Discovery Chemistry. (2025, March 7). APRIL 14 - 17, 2025. Retrieved from a URL provided by the grounding tool.

- PubMed. (2025, December 26). The Role of Natural Product Chemistry in Drug Discovery: Two Decades of Progress and Perspectives. Retrieved from a URL provided by the grounding tool.

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. matrix-fine-chemicals.com [matrix-fine-chemicals.com]

- 3. This compound, CasNo.88112-75-8 Jiangsu Xinsu New Materials Co., Ltd. China (Mainland) [xinsuxin.lookchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Urea Formation - Common Conditions [commonorganicchemistry.com]

- 7. Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. How to Enhance Isocyanate Storage and Handling Safety? [eureka.patsnap.com]

- 9. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 10. icheme.org [icheme.org]

- 11. mdpi.com [mdpi.com]

- 12. georganics.sk [georganics.sk]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. 4-Bromophenyl isocyanate | C7H4BrNO | CID 75609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. resinlab.com [resinlab.com]

- 16. youtube.com [youtube.com]

- 17. assets.thermofisher.com [assets.thermofisher.com]

- 18. fishersci.com [fishersci.com]

An In-depth Technical Guide to 4-Bromo-2-fluorophenyl isocyanate for Advanced Drug Discovery

Executive Summary

4-Bromo-2-fluorophenyl isocyanate is a halogenated aromatic isocyanate that serves as a pivotal building block in modern medicinal chemistry. Its true value is realized not as a final therapeutic agent, but as a sophisticated intermediate for constructing complex molecular architectures, particularly N,N'-disubstituted ureas. The isocyanate group (-N=C=O) is a highly reactive electrophile, primed for nucleophilic attack by primary and secondary amines, providing a direct and efficient route to the urea linkage. This urea motif is a privileged scaffold in drug design, acting as a rigid hydrogen-bond donor-acceptor unit that facilitates high-affinity interactions with numerous biological targets, most notably protein kinases. The specific 4-bromo and 2-fluoro substitution pattern on the phenyl ring offers medicinal chemists precise tools to modulate pharmacokinetic properties, enhance binding affinity through specific halogen interactions, and block metabolic pathways. This guide provides a comprehensive overview of the molecule's properties, a robust synthesis protocol, its strategic application in drug discovery, and essential safety protocols for its handling.

Core Physicochemical Properties

The utility of any chemical building block begins with a thorough understanding of its fundamental properties. This compound is a solid at room temperature with a defined molecular structure and weight, which are critical for stoichiometric calculations in synthesis.

Caption: Chemical Structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 218.03 g/mol | |

| Molecular Formula | C₇H₃BrFNO | |

| CAS Number | 88112-75-8 | |

| Boiling Point | 56 °C @ 0.1 mm Hg | |

| Density | 1.664 g/mL at 25 °C |

| Appearance | White to light yellow solid | |

Synthesis Pathway and Mechanistic Considerations

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The most common and industrially scalable route begins with the commercially available 4-bromo-2-fluoroaniline. The critical transformation is the conversion of the primary amine (-NH₂) to the isocyanate (-NCO) group. While historically this was achieved with the highly toxic phosgene gas, modern synthesis overwhelmingly favors the use of a solid, safer phosgene equivalent, such as bis(trichloromethyl) carbonate, commonly known as triphosgene.[1][2]

The causality behind using triphosgene is rooted in safety and handling; as a stable solid, it mitigates the significant risks associated with gaseous phosgene.[2] In solution, and typically in the presence of a base, triphosgene decomposes to release the necessary phosgene in situ, allowing the reaction to proceed efficiently without storing the hazardous gas.

Caption: General workflow for the synthesis of the target isocyanate.

The mechanism involves the nucleophilic attack of the aniline on a carbonyl carbon of the in situ generated phosgene. This is followed by deprotonation by the tertiary amine base (e.g., triethylamine) and subsequent elimination of HCl to yield the final isocyanate product. The trustworthiness of this protocol relies on strict anhydrous conditions, as isocyanates readily react with water to form unstable carbamic acids, which then decompose to the starting amine and carbon dioxide, reducing the yield.

Applications in Medicinal Chemistry: The Urea Moiety as a Privileged Scaffold

The primary application of this compound is in the synthesis of N,N'-disubstituted ureas. This class of compounds is of paramount importance in drug discovery, particularly in the field of oncology.[1][3]

The Role of Diaryl Ureas as Kinase Inhibitors

Many successful kinase inhibitors, such as Sorafenib, share a diaryl urea core structure.[4] This structural motif acts as a hinge-binding element, forming two crucial hydrogen bonds with the peptide backbone of the kinase hinge region. This interaction is a cornerstone of the inhibitor's high affinity and selectivity. The isocyanate provides a direct and high-yielding route to this critical pharmacophore. By reacting this compound with a diverse library of aromatic and aliphatic amines, researchers can rapidly generate a multitude of candidate molecules for screening.[5][6]

Rationale for the 4-Bromo-2-fluoro Substitution Pattern

The choice of substituents on the phenyl ring is a deliberate strategy in rational drug design:

-

4-Bromo Group: The bromine atom is a lipophilic group that can occupy hydrophobic pockets in the target protein. Furthermore, it can participate in halogen bonding, a specific and directional non-covalent interaction that can significantly enhance binding affinity. It also serves as a synthetic handle for further modifications via cross-coupling reactions (e.g., Suzuki, Sonogashira).

-

2-Fluoro Group: The fluorine atom is a weak hydrogen bond acceptor. Its primary role is often metabolic. By placing a small, highly electronegative atom ortho to the urea linkage, it can sterically and electronically influence the conformation of the molecule. Crucially, it can block sites of potential metabolic oxidation (cytochrome P450), thereby increasing the compound's metabolic stability and half-life in the body.

Caption: General reaction scheme for the formation of a diaryl urea.

Field-Proven Experimental Protocol: Synthesis of a Substituted N,N'-Diaryl Urea

This protocol describes a self-validating system for the synthesis of a model urea derivative, reflecting a typical procedure in a drug discovery workflow. The success of the reaction is validated by standard analytical techniques (TLC, LC-MS, NMR).

Materials and Reagents

-

This compound (1.0 eq)

-

Substituted Aniline (e.g., 4-amino-N-methylpicolinamide, 1.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous N,N-Dimethylformamide (DMF, if solubility is an issue)

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware, dried in an oven

Step-by-Step Procedure

-

Reactor Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a nitrogen inlet, and a rubber septum.

-

Amine Solubilization: To the flask, add the substituted aniline (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.1 M concentration). If the amine has poor solubility in DCM, a minimal amount of anhydrous DMF can be added as a co-solvent.

-

Isocyanate Addition: In a separate, dry vial, dissolve this compound (1.0 eq) in a small volume of anhydrous DCM.

-

Reaction Execution: Using a syringe, add the isocyanate solution dropwise to the stirring amine solution at room temperature. The causality for dropwise addition is to control any potential exotherm and ensure homogenous mixing.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is fully consumed. The formation of a single, higher-Rf (less polar) product spot is indicative of a successful reaction.

-

Workup and Isolation:

-

Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.

-

If a precipitate (the urea product) has formed, it can often be isolated by simple vacuum filtration and washed with a small amount of cold DCM or diethyl ether to remove any unreacted starting material.

-

If the product is soluble, it may require purification by flash column chromatography on silica gel.

-

-

Product Validation: The structure and purity of the final urea product must be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Safety, Handling, and Storage

This compound is a hazardous chemical that requires strict handling protocols.[7]

-

Toxicity: It is harmful if swallowed, inhaled, or absorbed through the skin. It is a severe irritant to the eyes and respiratory system.[7]

-

Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear chemical safety goggles, a lab coat, and nitrile gloves.

-

Engineering Controls: Ensure adequate ventilation. A safety shower and eyewash station must be readily accessible.[7]

-

Spill & First Aid: In case of skin contact, wash immediately with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. In all cases of exposure, seek immediate medical attention.[7]

-

Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry, and well-ventilated area. It is sensitive to moisture.

-

Fire: Use a dry chemical, CO₂, or alcohol-resistant foam extinguisher. During a fire, irritating and toxic gases may be generated.[7]

References

-

Title: Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates Source: Rasayan Journal of Chemistry URL: [Link]

-

Title: this compound CAS NO.88112-75-8 Source: LookChem URL: [Link]

-

Title: Design, synthesis and structure-activity relationship study of novel urea compounds as FGFR1 inhibitors to treat metastatic triple-negative breast cancer Source: European Journal of Medicinal Chemistry URL: [Link]

-

Title: this compound Safety Data Sheet Source: Georganics URL: [Link]

-

Title: Green synthesis of new chiral amino acid urea derivatives and evaluation of their anti-inflammatory activity Source: RSC Advances URL: [Link]

-

Title: Urea derivative synthesis by amination, rearrangement or substitution Source: Organic Chemistry Portal URL: [Link]

-

Title: Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry Source: RSC Medicinal Chemistry URL: [Link]

-

Title: A decade review of triphosgene and its applications in organic reactions Source: Beilstein Journal of Organic Chemistry URL: [Link]

-

Title: Rhenium-Catalyzed C-H Aminocarbonylation of Azobenzenes with Isocyanates - Supporting Information Source: ACS Publications URL: [Link]

- Title: Practical synthesis of urea derivatives Source: Google Patents URL

-

Title: How to carry out synthesis of aromatic isocyanates using aromatic amine and triphosgene? Source: ResearchGate URL: [Link]

-

Title: SYNTHESIS OF AMINO ACID ESTER ISOCYANATES Source: Organic Syntheses URL: [Link]

-

Title: Study on Synthesis of Nitrophenyl Isocyanates Using Triphosgene Source: ResearchGate URL: [Link]

-

Title: Synthesis of Complex Ureas with Brominated Heterocyclic Intermediates Source: ResearchGate URL: [Link]

-

Title: Role of Aryl Urea Containing Compounds in Medicinal Chemistry Source: Hilaris Publisher URL: [Link]

- Title: Preparation process for 4-bromo phenyl hydrazine Source: Google Patents URL

Sources

- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. asianpubs.org [asianpubs.org]

- 5. Design, synthesis and structure-activity relationship study of novel urea compounds as FGFR1 inhibitors to treat metastatic triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Green synthesis of new chiral amino acid urea derivatives and evaluation of their anti-inflammatory activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. georganics.sk [georganics.sk]

Structure Elucidation of 4-Bromo-2-fluorophenyl isocyanate: A Multi-technique Spectroscopic Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Bromo-2-fluorophenyl isocyanate (CAS No. 88112-75-8) is a halogenated aromatic isocyanate that serves as a versatile intermediate in synthetic organic chemistry.[1] Its utility is particularly pronounced in the fields of drug discovery and materials science, where the reactive isocyanate (-N=C=O) group provides a key handle for constructing complex molecular architectures, while the bromo- and fluoro-substituents allow for fine-tuning of steric and electronic properties or serve as points for further functionalization, such as in cross-coupling reactions.

The unambiguous confirmation of its structure is a critical prerequisite for its use in any synthesis, ensuring the integrity of subsequent reaction pathways and the identity of the final product. This guide provides a comprehensive, field-tested framework for the complete structure elucidation of this compound, integrating data from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. The narrative emphasizes not only the acquisition of data but the causal logic behind the selection of each technique and the interpretation of their synergistic results.

Physicochemical Properties

A foundational step in characterization involves documenting the compound's basic physical properties, which serve as an initial identity and purity check.

| Property | Value | Source |

| Molecular Formula | C₇H₃BrFNO | [2][3] |

| Molecular Weight | 216.01 g/mol | [2] |

| Appearance | Clear, colorless liquid/solid | [2] |

| Boiling Point | 56 °C at 0.1 mm Hg | [1] |

| Density | 1.664 g/mL at 25 °C | [1] |

| Refractive Index (n²⁰/D) | 1.567 | [1] |

Strategic Workflow for Structure Elucidation

The confirmation of a molecular structure is a process of accumulating and correlating evidence from multiple independent techniques. Each method provides a unique piece of the puzzle, and their collective agreement provides the highest level of confidence. Our workflow is designed as a self-validating system.

Caption: General workflow for the spectroscopic structure elucidation of an organic compound.

Mass Spectrometry: Confirming Molecular Formula and Halogen Presence

Expertise & Causality: Mass spectrometry (MS) is the first-line technique for determining the molecular weight of a compound.[4][5] For halogenated molecules, it provides an exceptionally clear diagnostic signature. Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. Therefore, any fragment containing a single bromine atom will appear as a pair of peaks (M and M+2) of almost equal intensity. This provides definitive evidence for the presence of bromine.

Expected Data:

-

Molecular Ion (M⁺): A peak cluster around m/z 215 and 217, corresponding to [C₇H₃⁷⁹BrFNO]⁺ and [C₇H₃⁸¹BrFNO]⁺. The relative intensity should be approximately 100:98.

-

Key Fragmentation: The isocyanate group is a common point of fragmentation. A prominent fragment would be the loss of the NCO group (42 Da), resulting in a doublet at m/z 173/175 ([C₆H₃BrF]⁺).

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a volatile solvent like methanol or dichloromethane.

-

Instrument Setup: Utilize a mass spectrometer with an electron ionization (EI) source. Set the ionization energy to a standard 70 eV.

-

Introduction Method: Introduce the sample via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).

-

Data Acquisition: Acquire the mass spectrum over a range of m/z 50-300 to ensure capture of the molecular ion and key fragments.

-

Data Analysis: Analyze the spectrum for the M⁺ and M+2 peaks to confirm the molecular weight and presence of bromine. Identify major fragments and propose their structures to correlate with the parent molecule.

Caption: Predicted primary fragmentation pathways for this compound in EI-MS.

Infrared Spectroscopy: Unambiguous Functional Group Identification

Expertise & Causality: Infrared (IR) spectroscopy is unparalleled for the rapid and definitive identification of specific functional groups.[6] The isocyanate group (-N=C=O) possesses a unique and highly characteristic asymmetric stretching vibration that appears as a very strong, sharp absorption band in a region of the spectrum (2240-2280 cm⁻¹) where few other functional groups absorb.[7] Its presence is a crucial piece of evidence confirming the compound's identity.

Expected Data: The IR spectrum is dominated by the isocyanate peak. Other expected absorptions include those for the aromatic ring.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2270 | Strong, Sharp | -N=C=O Asymmetric Stretch |

| 3100-3000 | Medium-Weak | Aromatic C-H Stretch |

| 1600-1450 | Medium-Strong | Aromatic C=C Ring Stretches |

| ~1250 | Strong | C-F Stretch |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: No special preparation is needed for a liquid sample. Place one to two drops of the neat liquid directly onto the ATR crystal (e.g., zinc selenide or diamond).

-

Background Scan: With the clean, empty ATR crystal, run a background spectrum. This is crucial to subtract atmospheric CO₂ and H₂O absorptions.

-

Sample Scan: After applying the sample, run the sample scan. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

-

Analysis: Identify the key absorption bands, paying special attention to the intense peak in the ~2270 cm⁻¹ region.

NMR Spectroscopy: Definitive Isomer Elucidation

Expertise & Causality: While MS confirms the formula and IR confirms the key functional group, Nuclear Magnetic Resonance (NMR) spectroscopy provides the precise connectivity of the atoms, allowing for the definitive assignment of the 1,2,4-substitution pattern on the phenyl ring.[8] Both ¹H and ¹³C NMR are required for a complete picture. The key diagnostic features will be the number of signals, their chemical shifts, their splitting patterns (multiplicity), and the characteristic coupling constants between nuclei, particularly the couplings between protons and the fluorine atom (JHF) and between carbon and the fluorine atom (JCF).

¹H NMR Spectroscopy

Expected Data: The aromatic region (δ 7.0-8.0 ppm) will show three distinct signals, each integrating to one proton. The splitting patterns are dictated by coupling to adjacent protons (ortho, meta) and to the fluorine atom.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constants (Hz) |

| H-6 | ~7.4-7.6 | dd | J(H6-H5) ≈ 8.5, J(H6-F) ≈ 7.0 |

| H-5 | ~7.2-7.4 | ddd | J(H5-H6) ≈ 8.5, J(H5-H3) ≈ 2.0, J(H5-F) ≈ 2.0 |

| H-3 | ~7.1-7.3 | dd | J(H3-F) ≈ 10.0, J(H3-H5) ≈ 2.0 |

Note: Chemical shifts are predictive and may vary based on solvent and concentration.

¹³C NMR Spectroscopy

Expertise & Causality: The ¹³C NMR spectrum will show 7 unique carbon signals. The most informative signal is the carbon directly attached to fluorine (C-2), which will appear as a large doublet due to one-bond C-F coupling (¹JCF ≈ 250 Hz). The isocyanate carbon will have a characteristic shift around δ 130 ppm.

| Carbon Assignment | Predicted δ (ppm) | Multiplicity (due to F) | Coupling Constant (JCF, Hz) |

| C-2 (C-F) | ~160 | d | ¹JCF ≈ 250 |

| C-1 (C-NCO) | ~135 | d | ²JCF ≈ 15 |

| C-4 (C-Br) | ~120 | s | - |

| C=N=O | ~130 | d | ⁴JCF ≈ 4 |

| C-6 | ~128 | d | ³JCF ≈ 5 |

| C-3 | ~118 | d | ²JCF ≈ 25 |

| C-5 | ~115 | d | ⁴JCF ≈ 3 |

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Accurately weigh 15-25 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), if not already present in the solvent.

-

Instrument Tuning: Place the sample in the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

¹H Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure adequate spectral width and resolution.

-

¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024 or more) may be required to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.

-

Data Processing: Fourier transform the raw data. Phase the spectra and perform baseline correction. Calibrate the chemical shift scale using the TMS signal.

-

Structural Assignment: Integrate the ¹H signals. Analyze the chemical shifts, multiplicities, and coupling constants in both spectra to assign each signal to a specific atom in the proposed structure. The correlation between all data points provides the final confirmation.

Conclusion: A Self-Validating Structural Assignment

The structure of this compound is unequivocally confirmed by the powerful synergy of modern spectroscopic techniques.

-

Mass Spectrometry validates the molecular formula C₇H₃BrFNO through its molecular ion peak and the characteristic M/M+2 isotopic pattern confirming the presence of one bromine atom.

-

Infrared Spectroscopy provides definitive proof of the crucial isocyanate functional group via its intense and unique absorption band around 2270 cm⁻¹.

-

NMR Spectroscopy serves as the final arbiter, elucidating the precise 1,2,4-substitution pattern of the aromatic ring. The distinct chemical shifts, multiplicities, and especially the diagnostic H-F and C-F coupling constants observed in the ¹H and ¹³C spectra allow for the unambiguous assignment of every atom in the molecule.

This multi-faceted approach, where the results of each analysis must be consistent with the others, forms a self-validating workflow that ensures the highest degree of confidence in the final structural assignment, a mandatory standard for professionals in research and drug development.

References

-

Remspec Corporation. (n.d.). Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe. [Link]

-

Smith, B. C. (2023). Infrared Spectroscopy of Polymers XIII: Polyurethanes. Spectroscopy. [Link]

-

Georganics. (n.d.). This compound. [Link]

-

Georganics. (2011). Safety Data Sheet: this compound. [Link]

-

Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. [Link]

-

Taylor & Francis. (n.d.). Structure elucidation – Knowledge and References. [Link]

-

Massachusetts Institute of Technology. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds. [Link]

- Breitmaier, E. (1993). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.

-

PubChemLite. (n.d.). This compound (C7H3BrFNO). [Link]

-

PubChem. (n.d.). 4-Bromophenyl isocyanate. [Link]

-

NIST. (n.d.). 4-Bromophenyl isocyanate. NIST Chemistry WebBook. [Link]

-

University of Wisconsin. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

PubChem. (n.d.). 4-Fluorophenyl isocyanate. [Link]

Sources

- 1. This compound | 88112-75-8 [chemicalbook.com]

- 2. georganics.sk [georganics.sk]

- 3. PubChemLite - this compound (C7H3BrFNO) [pubchemlite.lcsb.uni.lu]

- 4. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. ocw.mit.edu [ocw.mit.edu]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

An In-Depth Technical Guide to the Reactivity Profile of 4-Bromo-2-fluorophenyl isocyanate

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2-fluorophenyl isocyanate is a halogenated aromatic isocyanate that serves as a versatile reagent in organic synthesis.[1] Its unique electronic and steric properties, arising from the presence of bromo, fluoro, and isocyanate functional groups, dictate a rich and nuanced reactivity profile. This guide provides a comprehensive exploration of the core reactivity principles of this compound, focusing on its behavior in key synthetic transformations. We will delve into the mechanistic underpinnings of its reactions with nucleophiles, its participation in cycloaddition reactions, and its burgeoning applications in the fields of medicinal chemistry and materials science. This document is intended to be a valuable resource for researchers seeking to leverage the synthetic potential of this important building block.

Introduction: The Molecular Architecture and Electronic Landscape

This compound possesses a fascinating molecular structure that is key to understanding its reactivity. The phenyl ring is substituted with three distinct functional groups, each contributing to the overall electronic and steric environment.

-

The Isocyanate Group (-N=C=O): This is the primary electrophilic center of the molecule. The carbon atom is highly susceptible to nucleophilic attack due to the strong electron-withdrawing nature of the adjacent nitrogen and oxygen atoms.

-

The Bromine Atom (-Br): Located at the para position, the bromine atom exerts a moderate electron-withdrawing inductive effect and a weaker electron-donating mesomeric effect. It also serves as a valuable synthetic handle for cross-coupling reactions.

-

The Fluorine Atom (-F): Positioned ortho to the isocyanate group, the fluorine atom has a strong electron-withdrawing inductive effect.[2] This significantly enhances the electrophilicity of the isocyanate carbon. Judicious incorporation of fluorine can also favorably influence properties like metabolic stability and binding affinity in drug candidates.[2][3]

The interplay of these substituents creates a unique reactivity profile, making this compound a valuable tool for the synthesis of complex molecules.

Caption: Structure of this compound.

Synthesis of this compound

The synthesis of this compound typically starts from the corresponding aniline, 4-bromo-2-fluoroaniline. The most common method involves the use of phosgene or a phosgene equivalent, such as triphosgene.

Experimental Protocol: Synthesis from 4-Bromo-2-fluoroaniline

-

Reaction Setup: In a well-ventilated fume hood, a solution of 4-bromo-2-fluoroaniline in a dry, inert solvent (e.g., toluene, ethyl acetate) is prepared in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a scrubbing system for acid gases.

-

Phosgenation: A solution of triphosgene in the same solvent is added dropwise to the aniline solution at a controlled temperature, typically 0-5 °C. The reaction is exothermic and generates hydrogen chloride gas.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure complete conversion of the starting material.

-

Work-up and Purification: Upon completion, the reaction mixture is carefully quenched, and the product is isolated. Purification is typically achieved by distillation under reduced pressure to yield pure this compound.

It is crucial to handle phosgene and its equivalents with extreme caution due to their high toxicity.

Core Reactivity Profile: A Deeper Dive

The reactivity of this compound is dominated by the electrophilic nature of the isocyanate carbon. This leads to a wide range of nucleophilic addition reactions and also allows for participation in cycloaddition processes.

Nucleophilic Addition Reactions

Nucleophilic addition is the most characteristic reaction of isocyanates.[4][5] The general mechanism involves the attack of a nucleophile on the electron-deficient carbonyl carbon of the isocyanate group.[6] This initial attack breaks the C=N pi bond, forming a tetrahedral intermediate which is then protonated to give the final product.[7][8]

Caption: General mechanism of nucleophilic addition to an isocyanate.

3.1.1. Reaction with Amines: The Formation of Ureas

Primary and secondary amines readily react with this compound to form substituted ureas.[9] This reaction is typically fast and exothermic, often proceeding to completion at room temperature. The rate of reaction is influenced by the nucleophilicity of the amine, with primary amines generally being more reactive than secondary amines due to less steric hindrance.[9]

Experimental Protocol: Synthesis of a Urea Derivative

-

Dissolution: Dissolve this compound in a dry aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM).

-

Amine Addition: Slowly add a stoichiometric amount of the desired primary or secondary amine to the isocyanate solution with stirring.

-

Reaction: The reaction is usually complete within a few hours at room temperature. Progress can be monitored by TLC.

-

Isolation: The urea product often precipitates from the reaction mixture and can be collected by filtration. If it remains in solution, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

3.1.2. Reaction with Alcohols: The Synthesis of Carbamates (Urethanes)

The reaction of this compound with alcohols yields carbamates, also known as urethanes.[10][11] This reaction is generally slower than the reaction with amines and often requires heating or the use of a catalyst.[12][13] Common catalysts include tertiary amines (e.g., triethylamine, DABCO) and organotin compounds (e.g., dibutyltin dilaurate).

Experimental Protocol: Synthesis of a Carbamate Derivative

-

Reaction Mixture: In a round-bottom flask, combine this compound, the desired alcohol, and a catalytic amount of a suitable base (e.g., triethylamine) in an inert solvent (e.g., toluene).

-

Heating: Heat the reaction mixture to reflux and monitor its progress by TLC.

-

Work-up: After the reaction is complete, cool the mixture and wash it with dilute acid and brine.

-

Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO4), filter, and concentrate under reduced pressure. The resulting carbamate can be purified by column chromatography or recrystallization.

| Nucleophile | Product | Relative Reactivity |

| Primary Amine | Substituted Urea | Very High |

| Secondary Amine | Substituted Urea | High |

| Alcohol | Carbamate (Urethane) | Moderate |

| Water | Unstable carbamic acid -> Amine + CO2 | Low |

Table 1: Relative reactivity of common nucleophiles with this compound.

Cycloaddition Reactions

The C=N double bond of the isocyanate group can participate in cycloaddition reactions, providing access to various heterocyclic scaffolds.[14][15] These reactions are powerful tools in organic synthesis for the construction of cyclic systems.

3.2.1. [4+2] Cycloaddition (Diels-Alder Type Reactions)

While less common for isocyanates as dienophiles, they can undergo [4+2] cycloaddition reactions with electron-rich dienes.[16][17] These reactions lead to the formation of six-membered heterocyclic rings. The reactivity in these cycloadditions is influenced by the electronic nature of both the isocyanate and the diene.

3.2.2. [2+2] Cycloaddition Reactions

Isocyanates can undergo [2+2] cycloadditions with various unsaturated partners, such as alkenes and alkynes, often under photochemical conditions, to form four-membered rings.

3.2.3. [3+2] Dipolar Cycloaddition Reactions

Isocyanates can also act as dipolarophiles in [3+2] cycloaddition reactions with 1,3-dipoles, such as azides and nitrile oxides, to afford five-membered heterocyclic rings.[14]

Caption: Cycloaddition pathways of this compound.

Applications in Medicinal Chemistry and Drug Development

The unique reactivity of this compound makes it a valuable building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors.[18][19]

Synthesis of Kinase Inhibitors

Many kinase inhibitors feature a urea or carbamate linkage, which can be readily formed through the reaction of an isocyanate with an appropriate amine or alcohol. The 4-bromo-2-fluorophenyl moiety can serve as a key pharmacophore, with the bromine atom providing a vector for further diversification through cross-coupling reactions. The fluorine atom can enhance binding affinity and improve metabolic stability.[2]

Case Study: A Generic Kinase Inhibitor Scaffold

A common strategy involves reacting this compound with an amine-containing heterocyclic core, which is often crucial for binding to the kinase active site. The resulting urea derivative can then be further functionalized at the bromine position using reactions like Suzuki or Buchwald-Hartwig couplings to introduce additional diversity and optimize potency and selectivity.

Sources

- 1. This compound | 88112-75-8 [chemicalbook.com]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. m.youtube.com [m.youtube.com]

- 5. youtube.com [youtube.com]

- 6. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. quantchem.kuleuven.be [quantchem.kuleuven.be]

- 13. mdpi.com [mdpi.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. api.pageplace.de [api.pageplace.de]

- 16. m.youtube.com [m.youtube.com]

- 17. An Enzyme-Catalyzed [4+2] Cycloaddition is a Key Step in the Biosynthesis of Spinosyn A - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Protein kinase inhibitors in the management of cancer: therapeutic opportunities from natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

4-Bromo-2-fluorophenyl isocyanate safety and handling precautions

An In-Depth Technical Guide to the Safe Handling and Management of 4-Bromo-2-fluorophenyl isocyanate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a halogenated aromatic isocyanate, a class of compounds widely utilized in organic synthesis and drug development for their ability to form urea, urethane, and amide linkages. However, the high reactivity of the isocyanate functional group necessitates a thorough understanding of its associated hazards and the implementation of stringent safety protocols. This guide provides a comprehensive overview of the safety and handling precautions for this compound, grounded in established chemical safety principles and regulatory guidelines. It is designed to equip laboratory personnel with the knowledge to mitigate risks, respond effectively to incidents, and ensure a safe research environment.

Understanding the Hazard Profile

This compound presents a multi-faceted hazard profile, characterized by its acute toxicity, irritant properties, and potential for sensitization. The primary routes of exposure are inhalation, skin contact, and ingestion.[1]

1.1. Acute Toxicity and Irritation

This compound is harmful if swallowed, inhaled, or absorbed through the skin.[2] Contact with the skin and eyes will cause serious irritation.[2][3] Inhalation may lead to respiratory irritation.[2] Isocyanates, as a class, can cause severe irritation to the mucous membranes of the respiratory tract, and at high concentrations, may lead to more severe conditions such as pulmonary edema, which can be delayed in onset.[4] The compound is also classified as a lachrymator, meaning it can cause an increased flow of tears.[3][4]

1.2. Sensitization

A significant long-term health risk associated with isocyanates is sensitization.[5] Repeated exposure, even at low concentrations, can lead to the development of allergic reactions in some individuals. Respiratory sensitization can result in asthma-like symptoms, which may become permanent.[4] Skin sensitization can lead to allergic contact dermatitis.[5][6]

1.3. Reactivity Hazards

This compound is sensitive to moisture.[4] It reacts with water to form unstable carbamic acids which then decompose to form an amine and carbon dioxide gas. This reaction can lead to a dangerous pressure buildup in sealed containers.[4] It is also incompatible with strong acids, strong bases, alcohols, amines, and strong oxidizing agents.[7] Hazardous polymerization may also occur.[4]

Hazard Summary Table

| Hazard Classification | Description | GHS Pictogram | Signal Word |

| Acute Toxicity, Oral | Harmful if swallowed.[2] | funkcji | Warning |

| Acute Toxicity, Dermal | Harmful in contact with skin.[2] | funkcji | Warning |

| Acute Toxicity, Inhalation | Harmful if inhaled.[2] | funkcji | Warning |

| Skin Corrosion/Irritation | Causes skin irritation.[2] | funkcji | Warning |

| Serious Eye Damage/Irritation | Causes serious eye irritation.[2] | funkcji | Warning |

| Respiratory/Skin Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled. May cause an allergic skin reaction.[5] | funkcji | Danger |

| Specific Target Organ Toxicity | May cause respiratory irritation.[2] | funkcji | Warning |

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, prioritizing engineering controls and supplementing with appropriate personal protective equipment.

2.1. Engineering Controls

All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[8] Facilities should be equipped with readily accessible safety showers and eyewash stations.[4]

2.2. Personal Protective Equipment (PPE)

The selection of PPE must be based on a thorough risk assessment of the specific procedures being undertaken.

-

Eye and Face Protection: Chemical safety goggles are mandatory.[4] In situations with a risk of splashing, a face shield should be worn in addition to goggles.[9]

-

Skin Protection: Wear a lab coat and appropriate protective gloves.[2] Nitrile or neoprene gloves are generally recommended for handling isocyanates, as latex gloves may not provide adequate protection.[1][5] For prolonged or direct contact, heavier-duty gloves may be necessary.[10] Always inspect gloves for signs of degradation before use and change them immediately if contaminated.[10]

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[4] A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant respirator use.[4]

PPE Selection Workflow

Caption: PPE selection workflow for handling isocyanates.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical to prevent accidental exposure and maintain the chemical's integrity.

3.1. Handling

-

Always handle this compound within a chemical fume hood.[8]

-

Avoid the formation of dust and aerosols.[11]

-

Wash hands thoroughly after handling.[12]

-

Keep the container tightly closed when not in use.[12]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[12]

3.2. Storage

-

Store in a cool, dry, and well-ventilated area away from incompatible materials.[2][11]

-

Keep containers tightly sealed to prevent moisture contamination.[4]

-

Store below 4°C/39°F is recommended.[4]

-

Due to the risk of pressure buildup from moisture contamination, do not reseal containers if contamination is suspected.[4]

Emergency Procedures

Prompt and correct action in the event of an emergency can significantly mitigate harm.

4.1. First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Remove the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2] |

| Skin Contact | Immediately flush the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[2][4] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[2] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4] |

4.2. Accidental Release Measures

-

Evacuate the area and ensure adequate ventilation.

-

Wear appropriate personal protective equipment as outlined in Section 2.

-

For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, labeled container for disposal.[12]

-

Avoid generating dust.[4]

-

Wash the spill site after material pickup is complete.[2]

-

Do not allow the material to enter drains or waterways.[2]

Spill Response Workflow

Caption: Emergency spill response workflow.

Waste Disposal

Disposal of this compound and contaminated materials must be handled in accordance with all federal, state, and local regulations.[2] Contact a licensed professional waste disposal service to dispose of this material.[11][13] Do not dispose of down the drain.[2]

Conclusion

This compound is a valuable reagent in chemical synthesis, but its hazardous properties demand respect and careful management. By understanding its reactivity and toxicity, implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to safe handling and emergency procedures, researchers can minimize the risks associated with its use. A proactive and informed approach to safety is paramount to protecting laboratory personnel and the environment.

References

-

Georganics. (2011, January 24). Safety Data Sheet: this compound. Retrieved from [Link]

-

Reddit. (2021, February 5). Safety measures for working with isocyanate. r/chemistry. Retrieved from [Link]

-

Health and Safety Authority. (n.d.). Safe Use of Di-Isocyanates. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Bromophenyl isocyanate. Retrieved from [Link]

-

Safe Work Australia. (2020, July). Guide to handling isocyanates. Retrieved from [Link]

-

Royal Society of Chemistry. (2025, June 16). Lab safety alert: a real case of isocyanate exposure. Polymer Chemistry. Retrieved from [Link]

-

Composites One. (n.d.). Personal Protective Equipment: Helping to Reduce Isocyanate Exposure. Retrieved from [Link]

-

Georganics. (n.d.). This compound. Retrieved from [Link]

-

American Chemistry Council. (2021, September). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]

-

Alfa Aesar. (2025, September 5). Safety Data Sheet: 4-Bromophenyl isocyanate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Bromophenyl isocyanate. PubChem Compound Database. Retrieved from [Link]

Sources

- 1. new.calderdale.gov.uk [new.calderdale.gov.uk]

- 2. georganics.sk [georganics.sk]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 6. Lab safety alert: a real case of isocyanate exposure - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. fishersci.com [fishersci.com]

- 8. reddit.com [reddit.com]

- 9. americanchemistry.com [americanchemistry.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. aksci.com [aksci.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Physical Properties of 4-Bromo-2-fluorophenyl isocyanate

This guide provides an in-depth analysis of the essential physical and spectroscopic properties of 4-Bromo-2-fluorophenyl isocyanate. Designed for researchers, chemists, and professionals in drug development, this document synthesizes critical data with practical, field-proven methodologies to ensure safe handling, effective application, and accurate characterization of this important chemical intermediate.

Introduction and Chemical Identity

This compound is a halogenated aromatic isocyanate that serves as a versatile reagent in organic synthesis. The presence of three distinct reactive sites—the highly electrophilic isocyanate group and the bromo- and fluoro-substituted aromatic ring—makes it a valuable building block for creating complex molecular architectures, particularly in the synthesis of novel pharmaceutical compounds and agrochemicals. Accurate knowledge of its physical properties is paramount for its use in controlled chemical reactions, process scale-up, and quality control.

Chemical Identifiers:

-

Chemical Name: this compound

-

Molecular Formula: C₇H₃BrFNO[2]

-

Molecular Weight: 216.01 g/mol [2]

-

Chemical Structure:

/ C C-F \ / C=C | N=C=O

Core Physicochemical Properties

The fundamental physical constants for this compound are summarized below. These values are critical for predicting its behavior under various experimental conditions, from reaction setup to purification.

Property Value Source(s) Physical State Clear, colorless liquid or solid [2] Boiling Point 56 °C @ 0.1 mm Hg [3][4] Melting Point Not consistently reported [2] Density 1.664 g/mL at 25 °C [3] Refractive Index (n²⁰/D) 1.567 [3] Flash Point >110 °C (>230 °F) [2][4]

Detailed Analysis of Physical Properties

Physical State and Appearance

This compound is described as a clear, colorless substance that can exist as either a liquid or a solid at ambient temperatures.[2] This observation suggests that its melting point is close to standard room temperature. For analogous compounds like 4-Bromophenyl isocyanate, the melting point is reported in the range of 42-44 °C.[5][6] The introduction of a fluorine atom at the 2-position can influence crystal packing and may lower the melting point slightly, explaining its variable observed state.

Boiling Point

The reported boiling point of 56 °C is specified at a reduced pressure of 0.1 mm Hg.[3][4] It is crucial to perform distillations of this compound under vacuum. Heating isocyanates to high temperatures at atmospheric pressure can induce decomposition and polymerization, leading to hazardous pressure buildup and yield loss. The use of reduced pressure allows for purification at significantly lower temperatures, preserving the compound's integrity. One source reports a boiling point of 56 °C at 760 mmHg, but this is likely an error, as it is inconsistent with the compound's molecular weight and data from other suppliers.[2]

Density and Refractive Index

With a density of 1.664 g/mL, the compound is substantially denser than water.[3] This property is relevant for phase separations where an aqueous layer is involved, as the organic phase containing this isocyanate will constitute the lower layer. The refractive index of 1.567 is a useful parameter for rapid, non-destructive identity and purity checks.[3]

Solubility and Reactivity Profile

Specific solubility data for this compound is not widely published. However, based on the behavior of similar isocyanates, it is expected to be soluble in common aprotic organic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), chloroform, and toluene.

Crucially, it is highly reactive with nucleophilic solvents. It will react exothermically with water to form an unstable carbamic acid, which decomposes to 4-bromo-2-fluoroaniline and carbon dioxide. It readily reacts with alcohols to form carbamates and with amines to form ureas.[2][7] Therefore, it is imperative to use anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) when handling or reacting this compound to prevent unwanted side reactions and degradation.

Spectroscopic Characterization for Structural Verification

Spectroscopic analysis is essential for confirming the identity and purity of this compound.

Infrared (IR) Spectroscopy

While a specific spectrum for this compound is not publicly available, its IR spectrum is dominated by a very strong and sharp absorption band characteristic of the isocyanate (-N=C=O) group.

-

-N=C=O Asymmetric Stretch: Expected at ~2250-2275 cm⁻¹ . This peak is the most definitive feature for confirming the presence of the isocyanate functionality. Its intensity and sharp nature make it easy to identify.

-

Aromatic C=C Stretches: Medium to weak bands in the 1450-1600 cm⁻¹ region.

-

C-F Stretch: A strong band expected in the 1100-1250 cm⁻¹ region.[8]

-

C-Br Stretch: A band expected at lower wavenumbers, typically between 500-650 cm⁻¹.[8]

The presence of the strong isocyanate peak and the absence of broad -OH or -NH peaks (above 3000 cm⁻¹) are key indicators of the compound's purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed NMR spectra for this specific molecule are not widely published. However, the expected chemical shifts and coupling patterns can be predicted.

-

¹H NMR: The spectrum would consist of signals only in the aromatic region (typically 7.0-7.8 ppm). Due to the substitution pattern, the three aromatic protons would appear as a complex multiplet system, with couplings to each other and to the ¹⁹F nucleus.

-

¹³C NMR: The isocyanate carbon would appear as a characteristic signal around 120-135 ppm. The aromatic carbons would resonate between 110-140 ppm, with their chemical shifts influenced by the electron-withdrawing effects of the halogen and isocyanate groups. Carbon signals will also exhibit splitting due to C-F coupling.

-

¹⁹F NMR: A single resonance would be observed, with its chemical shift providing confirmation of the fluorine's chemical environment.

Standardized Protocols for Physical Property Determination